molecular formula C10H9ClN2O2 B3380511 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1955494-28-6

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No. B3380511
CAS RN: 1955494-28-6
M. Wt: 224.64
InChI Key: NOOIYDZLZNGSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride” is a compound with the CAS Number: 1955494-28-6 . It has a molecular weight of 224.65 . The compound is in the form of a powder and is stored at room temperature .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The IUPAC Name of the compound is 1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride . The InChI Code is 1S/C10H8N2O2.ClH/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);1H .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Biochemical Reagent

1-Phenyl-1H-imidazole-4-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis of Triphenymethyl-Protected 4-Imidazole Carboxylic Acid

4-Imidazolecarboxylic acid (ICA), which is similar to 1-Phenyl-1H-imidazole-4-carboxylic acid, was used in the synthesis of triphenymethyl-protected 4-imidazole carboxylic acid (trityl-ImCOOH). This compound is employed to functionalize poly (propylene imine) dendrimers .

Therapeutic Potential

Imidazole, a core component of 1-Phenyl-1H-imidazole-4-carboxylic acid, has a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of 1H-benzo[d]imidazole-4-carboxamide Derivatives

Although 1H-benzo[d]imidazole-4-carboxamide derivatives have been explored for a long time, the structure–activity relationship of the substituents in the hydrophobic pocket (AD binding sites) has not thoroughly discovered .

Public Health Problems

In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . This suggests that 1-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride could potentially be used to develop new drugs to address public health problems.

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-phenylimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8;/h1-7H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOIYDZLZNGSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 3
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 4
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.